molecular formula C18H20N2O3 B11019010 3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide

Cat. No.: B11019010
M. Wt: 312.4 g/mol
InChI Key: IFQYELLZPHHUCH-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the propyl group. The final step involves the coupling of the resulting intermediate with 3-methylphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary widely depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it particularly useful in certain applications.

This detailed overview provides a comprehensive understanding of 3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-4-nitro-N-propylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-4-10-19(16-7-5-6-13(2)11-16)18(21)15-8-9-17(20(22)23)14(3)12-15/h5-9,11-12H,4,10H2,1-3H3

InChI Key

IFQYELLZPHHUCH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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